molecular formula C12H22O B094353 2-Heptylcyclopentanone CAS No. 137-03-1

2-Heptylcyclopentanone

Cat. No.: B094353
CAS No.: 137-03-1
M. Wt: 182.3 g/mol
InChI Key: PJXHBTZLHITWFX-UHFFFAOYSA-N
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Preparation Methods

Mercufenol chloride can be synthesized through the reaction of phenol with mercuric acetate . The reaction typically involves the following steps:

    Phenol and Mercuric Acetate Reaction: Phenol reacts with mercuric acetate to form mercuric phenoxide.

    Chlorination: The mercuric phenoxide is then chlorinated to produce mercufenol chloride.

The reaction conditions usually involve moderate temperatures and the use of solvents such as alcohol or benzene . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

Mercufenol chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in substitution reactions where the chlorine atom is replaced by other functional groups.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

    Complex Formation: Mercufenol chloride can form complexes with various ligands, particularly those containing sulfur or nitrogen atoms.

Common reagents used in these reactions include halogens, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Mercufenol chloride can be compared with other organomercury compounds such as:

Mercufenol chloride is unique due to its specific structure, which imparts distinct antimicrobial and antiproliferative properties .

Properties

IUPAC Name

2-heptylcyclopentan-1-one
Source PubChem
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InChI

InChI=1S/C12H22O/c1-2-3-4-5-6-8-11-9-7-10-12(11)13/h11H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJXHBTZLHITWFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8044547
Record name 2-Heptylcyclopentanone
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Molecular Weight

182.30 g/mol
Source PubChem
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Physical Description

Liquid
Record name Cyclopentanone, 2-heptyl-
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CAS No.

137-03-1, 71607-27-7
Record name 2-Heptylcyclopentanone
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Record name Cyclopentanone, 2-heptyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of 2-Heptylcyclopentanone in chemical synthesis?

A1: this compound serves as a valuable starting material in organic synthesis, particularly in the production of δ-dodecalactone. This lactone is a sought-after fragrance compound prized for its sweet, coconut-like aroma. One notable reaction involving this compound is the Baeyer–Villiger oxidation. [] This reaction utilizes various catalysts and oxidizing agents to transform the ketone into the desired lactone.

Q2: Are there different catalytic approaches for the Baeyer–Villiger oxidation of this compound?

A2: Yes, researchers have explored different catalytic systems to optimize the Baeyer–Villiger oxidation of this compound. One approach involves using tin-exchanged bentonite clay alongside aqueous hydrogen peroxide as the oxidant. [] Another method utilizes heteropolyacids, specifically H3PW12O40, as catalysts with aqueous hydrogen peroxide. [] The choice of catalyst and reaction conditions can impact the yield and selectivity of δ-dodecalactone production.

Q3: Beyond δ-dodecalactone, what other reactions or applications involve this compound?

A3: While the provided research primarily focuses on the Baeyer–Villiger oxidation to produce δ-dodecalactone, this compound can potentially participate in other reactions typical of cyclic ketones. These could include reactions like aldol condensations, Grignard reactions, and reductions. Further research might explore these possibilities and uncover new applications for this compound.

Q4: Does the ring size of cyclic ketones influence their reactivity in the Baeyer–Villiger oxidation?

A4: Yes, the research on Baeyer-Villiger oxidation using heteropolyacids and hydrogen peroxide suggests a significant influence of ring size on the reaction outcome. [] While this compound showed good conversion to its corresponding lactone, other cyclic ketones like cyclopentanone, cyclohexanone, cycloheptanone, and cyclododecanone yielded primarily acids instead of the desired lactones. This difference highlights the importance of substrate structure on the reaction selectivity.

Q5: Are there any safety concerns associated with this compound?

A5: Several resources provide safety assessments for this compound, primarily focusing on its use as a fragrance ingredient. The Research Institute for Fragrance Materials (RIFM) has conducted safety assessments on this compound. [, ] Additionally, a fragrance material review is available. [] These resources likely contain information regarding potential irritation, sensitization, and other toxicological data relevant to its safe handling and use.

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